![molecular formula C8H17NO B1603271 2-Isobutylmorpholine CAS No. 927801-14-7](/img/structure/B1603271.png)
2-Isobutylmorpholine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Isobutylmorpholine is represented by the InChI code: 1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 . The molecular weight is 143.23 .Physical And Chemical Properties Analysis
2-Isobutylmorpholine is a liquid at room temperature . It has a molecular weight of 155.23 g/mol and a boiling point of 195-196°C. It is soluble in water, ethanol, and ether.Scientific Research Applications
Chemical Industry
2-Isobutylmorpholine is used in the chemical industry due to its unique properties. It has a molecular weight of 143.23 and a linear formula of C8 H17 N O . It is stored at room temperature and is available in liquid form .
Dye Industries
Morpholine, a component of 2-Isobutylmorpholine, is used in various applications in dye industries . It can behave as a best place for possible hydrogen bonding (H-bonding), which is crucial in dye manufacturing .
Pharmaceuticals
Morpholine is also used in the pharmaceutical industry . The presence of a secondary amine (–NH) group in morpholine makes it a potential candidate for the formation of various pharmaceutical compounds .
Rubber Industry
In the rubber industry, morpholine is used as a solvent in various manufacturing processes . Its unique chemical properties make it suitable for this application .
Crop Pesticide
Morpholine is used in the production of crop pesticides . Its ability to form hydrogen bonds makes it effective in this role .
Corrosion Inhibition
Another application of morpholine is in corrosion inhibition . It is used to prevent the corrosion of metals, which is crucial in various industries .
Physical Chemistry of Solutions
2-Isobutylmorpholine is used in the study of the physical chemistry of solutions . Studies have been conducted on the densities, ultrasonic velocities, and viscosities of binary mixtures of morpholine along with isobutyl acetate, formamide, and 2-butanol .
FT-IR Spectra Analysis
2-Isobutylmorpholine is used in FT-IR spectra analysis . Binary liquid mixtures of isobutyl acetate, formamide, 2-butanol with morpholine at different concentrations have been studied using a Bruker Tensor FT-IR .
properties
IUPAC Name |
2-(2-methylpropyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXEVBVCNVVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609888 | |
Record name | 2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylmorpholine | |
CAS RN |
927801-14-7 | |
Record name | 2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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